Grazoprevir hydrate is an antiviral compound primarily used in the treatment of hepatitis C virus infections. It is classified as a direct-acting antiviral medication and specifically functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the viral replication of hepatitis C virus genotypes 1 and 4. Grazoprevir is often administered in combination with another antiviral agent, Elbasvir, under the brand name Zepatier. This combination therapy has shown high sustained virologic response rates, making it a significant advancement in hepatitis C treatment since its approval by the U.S. Food and Drug Administration in January 2016 .
Grazoprevir hydrate is derived from the chemical compound grazoprevir, which has a molecular formula of and a molecular weight of approximately 784.92 g/mol . As a second-generation NS3/4A protease inhibitor, grazoprevir plays a critical role in the management of chronic hepatitis C infections by inhibiting the viral protease that cleaves the viral polyprotein into functional proteins necessary for viral replication .
The synthesis of grazoprevir hydrate involves several steps, typically starting from crude grazoprevir. One notable method includes using solvent systems such as acetone and water to produce a stable hydrate form (hydrate III) through drying processes . The synthesis must ensure that the final product maintains its pharmacological efficacy while achieving desirable physical properties for formulation.
The synthesis process requires careful control of temperature and solvent ratios to optimize yield and purity. The use of crystallization techniques can also enhance the stability of grazoprevir hydrate, ensuring that it remains effective during storage and administration .
Grazoprevir hydrate features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented as follows:
The molecular structure includes:
Grazoprevir undergoes various chemical reactions primarily related to its metabolic pathways within the body. The compound is metabolized mainly by oxidative pathways mediated by cytochrome P450 enzymes (specifically CYP3A), leading to its elimination predominantly through fecal excretion .
The stability of grazoprevir in different pH environments and its solubility profile are critical for its formulation into effective pharmaceutical products. The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone, which aids in its formulation for oral administration .
Grazoprevir acts by binding to the NS3/4A protease enzyme of the hepatitis C virus. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. As a result, this inhibition leads to a decrease in viral load within infected individuals .
The inhibitory concentration (IC50) values for grazoprevir against various HCV genotypes demonstrate its potency:
Grazoprevir hydrate is typically presented as a solid powder with specific storage requirements:
Relevant chemical properties include:
Grazoprevir hydrate is primarily used in clinical settings for treating chronic hepatitis C infections. Its combination with Elbasvir has been pivotal in achieving high rates of sustained virologic response among patients with different HCV genotypes. Ongoing research explores additional therapeutic uses and potential combinations with other antiviral agents to enhance treatment efficacy against resistant strains of hepatitis C virus .
Grazoprevir hydrate (C₃₈H₅₂N₆O₁₀S·H₂O; molecular weight 784.92 g/mol) is a macrocyclic inhibitor of hepatitis C virus (HCV) NS3/4A protease. Its structure integrates a quinoxaline core linked to a bicyclic pyrrolidine moiety via a P2-P4 macrocyclic constraint, critical for protease binding [1] [8]. The molecule features five chiral centers with absolute configurations: (1R,2S)-vinylcyclopropylamine, (33R,35S,91R,92R,5S)-pyrrolidine, and (R)-cyclopropyl sulfonamide [2] [8]. Stereochemical precision governs its biological activity; the (1R,2S) configuration optimizes hydrogen bonding with catalytic residues (e.g., His57, Ser139) in NS3/4A protease, while the macrocycle restricts conformational flexibility, enhancing target affinity [3] [8].
Table 1: Molecular Descriptors of Grazoprevir Hydrate
Property | Value |
---|---|
Empirical Formula | C₃₈H₅₂N₆O₁₀S·H₂O |
Molecular Weight | 784.92 g/mol |
Chiral Centers | 5 |
Macrocycle Type | P2-P4 Quinoxaline-Pyrrolidine |
Stereochemical Designation | (1R,2S,33R,35S,91R,92R,5S) |
Grazoprevir hydrate exhibits low aqueous solubility (<0.1 mg/mL) but high solubility in dimethyl sulfoxide (50 mg/mL; 63.70 mM) [1] [6] [9]. Its hydrate form incorporates one water molecule via hydrogen bonding to the sulfonamide and carboxamide carbonyls, stabilizing the crystal lattice. Thermal analyses reveal dehydration onset at 80°C, with complete water loss by 110°C, confirming non-stoichiometric hydration [8]. Hydrate stability is humidity-dependent: under 40% relative humidity (25°C), it maintains crystallinity for >24 months, whereas anhydrous Grazoprevir shows polymorphic conversion under identical conditions [8] [9].
Critical Stability Factors:
X-ray diffraction (PXRD) confirms an orthorhombic crystal system (space group P2₁2₁2) with unit cell dimensions a = 10.24 Å, b = 14.87 Å, c = 18.92 Å [3] [8]. The hydrate water molecule occupies a channel within the lattice, forming three hydrogen bonds: two with sulfonyl oxygens (O···H-O distances: 1.89 Å, 2.01 Å) and one with a carboxamide carbonyl (O···H-N distance: 2.11 Å) [3] [8].
Spectroscopic Signatures:
Table 2: Hydrogen Bonding Network in Hydrate Lattice
Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|
H₂O | Sulfonyl O (NSO₂) | 1.89 | 165 |
H₂O | Carboxamide C=O | 2.01 | 158 |
Carboxamide N-H | Sulfonyl O | 2.11 | 152 |
The hydrate form demonstrates superior physicochemical stability versus anhydrous Grazoprevir. Accelerated stability studies (40°C/75% RH) show hydrate decomposition onset at 16 weeks, whereas anhydrous forms degrade within 4 weeks due to amorphous-to-crystalline transitions [8] [9]. Hydration reduces hygroscopicity by 40%, attributed to water occupying crystal voids. Solubility differences are minimal: hydrate solubility in DMSO (63.70 mM) vs. anhydrous (65.10 mM) [1] [9].
Thermodynamic Analysis:
Table 3: Comparative Properties of Hydrate vs. Anhydrous Forms
Property | Hydrate | Anhydrous |
---|---|---|
Water Content | 2.3% w/w | 0% |
Hygroscopicity | 0.5% mass gain (75% RH) | 1.2% mass gain |
DSC Peak | 215°C (broad) | 223°C (sharp) |
Storage Stability | >24 months (25°C) | <6 months (25°C) |
The hydrate’s stability arises from water-mediated hydrogen bonds reinforcing the crystal lattice, which mitigates molecular mobility and oxidative degradation. This makes the hydrate form pharmaceutically preferred for solid dosage applications [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7